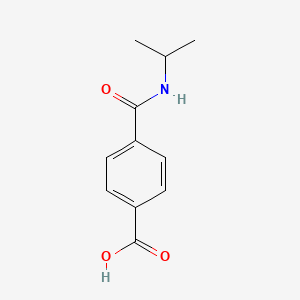

N-Isopropylterephthalamic acid

Descripción general

Descripción

N-Isopropylterephthalamic acid is a member of benzamides . It has a molecular formula of C11H13NO3 .

Molecular Structure Analysis

The molecular structure of N-Isopropylterephthalamic acid consists of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact mass is 207.08954328 g/mol .

Physical And Chemical Properties Analysis

N-Isopropylterephthalamic acid has a molecular weight of 207.23 g/mol . It has a XLogP3-AA value of 1.5, which is a measure of its lipophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It also has 3 rotatable bonds .

Aplicaciones Científicas De Investigación

Photocatalysis

“N-Isopropylterephthalamic acid” has been used in the synthesis of coordination polymers, which have shown promising photocatalytic activities . These polymers have been used for the decomposition of methyl orange under UV irradiation . The photocatalytic performance of these polymers suggests potential applications in water treatment and pollution control .

Coordination Polymers

Coordination polymers derived from “N-Isopropylterephthalamic acid” have unique properties of designable structure . These polymers have potential applications in various fields such as photochemistry, molecular magnetism, gas storage, heterogeneous catalysis, and nonlinear optics .

Water Purification

The photocatalytic activity of coordination polymers derived from “N-Isopropylterephthalamic acid” can be utilized in water purification technologies . These polymers can break down organic matter to carbon dioxide and water in the presence of light and water .

Organic Decomposition

Photocatalysis involving “N-Isopropylterephthalamic acid” creates strong oxidation agents that can break down any organic matter . This property can be used for organic decomposition and degradation of wastes .

Synthesis of Polymers

“N-Isopropylterephthalamic acid” can be used in the synthesis of polymers . The synthesized polymers can have various applications depending on their properties .

Biomedical Applications

While there is no direct evidence of “N-Isopropylterephthalamic acid” being used in biomedical applications, similar compounds like Poly(N-isopropylacrylamide) have been used to create hydrogels for biomedical applications . It’s possible that “N-Isopropylterephthalamic acid” could have similar applications.

Safety and Hazards

Direcciones Futuras

While the future directions of N-Isopropylterephthalamic acid are not explicitly mentioned in the search results, the field of therapeutic peptides is a promising area of research . The development of novel chemical tools targeting the auxin pathway, for instance, could be useful in both agriculture and horticulture .

Mecanismo De Acción

Target of Action

N-Isopropylterephthalamic acid is a metabolite of procarbazine . Procarbazine is an antineoplastic chemotherapy drug used for the treatment of Hodgkin’s lymphoma and certain brain cancers . It belongs to a group of medicines called alkylating agents .

Mode of Action

There is evidence that the drug may act by inhibition of protein, RNA, and DNA synthesis . Studies have suggested that procarbazine may inhibit transmethylation of methyl groups of methionine into t-RNA .

Pharmacokinetics

Procarbazine is metabolized primarily in the liver and kidneys . The drug is auto-oxidized to the azo derivative with the release of hydrogen peroxide . The azo derivative isomerizes to the hydrazone, and following hydrolysis splits into a benzylaldehyde derivative and methylhydrazine . The methylhydrazine is further degraded to CO2 and CH4 and possibly hydrazine, whereas the aldehyde is oxidized to N-Isopropylterephthalamic acid, which is excreted in the urine . Approximately 70% of the radioactivity is excreted in the urine as N-Isopropylterephthalamic acid within 24 hours following both oral and intravenous administration of 14 C-labeled procarbazine . Procarbazine crosses the blood-brain barrier and rapidly equilibrates between plasma and cerebrospinal fluid after oral administration .

Propiedades

IUPAC Name |

4-(propan-2-ylcarbamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7(2)12-10(13)8-3-5-9(6-4-8)11(14)15/h3-7H,1-2H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCGIFCKPACTDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40228529 | |

| Record name | N-Isopropylterephthalamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Isopropylterephthalamic acid | |

CAS RN |

779-47-5 | |

| Record name | N-Isopropylterephthalamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000779475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isopropylterephthalamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ISOPROPYLTEREPHTHALAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6LXS5VI5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

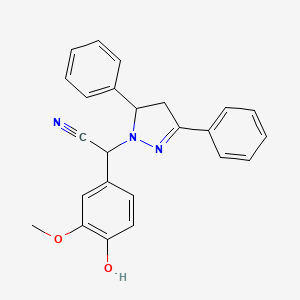

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Ethoxyphenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1222551.png)

![5-[(4-Carboxyphenyl)methylene]-2-thioxo-3-[(3-trifluoromethyl)phenyl]-4-thiazolidinone](/img/structure/B1222556.png)

![10-Methyl-3-(2-phenylethyl)-2-propan-2-ylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B1222557.png)

![3-[(2-Chloro-4-fluorophenoxy)methyl]-1,2,3-benzotriazin-4-one](/img/structure/B1222558.png)

![1,3-Benzothiazole-6-carboxylic acid [2-[(3,5-dichloro-4-methyl-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1222564.png)

![5-[(3,4-Dimethoxyphenyl)methyl]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione](/img/structure/B1222574.png)

![4-(2,5-dimethylphenyl)-6-[[(4-methylphenyl)methylamino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester](/img/structure/B1222575.png)